![molecular formula C39H46N4O8 B13723263 5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine](/img/structure/B13723263.png)
5-[N-(6-Aminoethyl)-3-E-acrylamido]-2'-deoxy-5'-O-DMT-uridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine is a synthetic nucleoside analog used primarily in proteomics research This compound is characterized by its complex molecular structure, which includes an aminoethyl group, an acrylamide moiety, and a deoxyuridine backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine typically involves multiple steps, starting with the protection of the uridine molecule. The 5’-hydroxyl group of uridine is protected using a dimethoxytrityl (DMT) group. Subsequently, the 2’-hydroxyl group is deoxygenated to form 2’-deoxyuridine. The aminoethyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the acrylamide moiety via an acrylation reaction. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of 5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to facilitate the reactions. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to monitor the purity and yield of the compound.
化学反応の分析
Types of Reactions
5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The acrylamide moiety can be reduced to form amine derivatives.
Substitution: The DMT group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like thiols or amines under basic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the aminoethyl group.
Reduction: Amine derivatives of the acrylamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex nucleoside analogs.
Biology: Employed in studies involving nucleic acid interactions and modifications.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the development of diagnostic tools and biosensors.
作用機序
The mechanism of action of 5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid functions. The compound targets specific enzymes and pathways involved in nucleic acid synthesis and repair, leading to the inhibition of viral replication or cancer cell proliferation.
類似化合物との比較
Similar Compounds
5-Azacytidine: Another nucleoside analog used in cancer therapy.
2’-Deoxy-5-fluorouridine: A fluorinated nucleoside analog with anticancer properties.
5-Bromo-2’-deoxyuridine: A brominated analog used in DNA labeling and cancer research.
Uniqueness
5-[N-(6-Aminoethyl)-3-E-acrylamido]-2’-deoxy-5’-O-DMT-uridine is unique due to its combination of an aminoethyl group and an acrylamide moiety, which provides distinct chemical properties and biological activities. This uniqueness makes it a valuable tool in various research applications, particularly in the study of nucleic acid interactions and modifications.
特性
分子式 |
C39H46N4O8 |
|---|---|
分子量 |
698.8 g/mol |
IUPAC名 |
(E)-N-(6-aminohexyl)-3-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enamide |
InChI |
InChI=1S/C39H46N4O8/c1-48-31-17-13-29(14-18-31)39(28-10-6-5-7-11-28,30-15-19-32(49-2)20-16-30)50-26-34-33(44)24-36(51-34)43-25-27(37(46)42-38(43)47)12-21-35(45)41-23-9-4-3-8-22-40/h5-7,10-21,25,33-34,36,44H,3-4,8-9,22-24,26,40H2,1-2H3,(H,41,45)(H,42,46,47)/b21-12+ |
InChIキー |
LZRVIYIHUBJELH-CIAFOILYSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)/C=C/C(=O)NCCCCCCN)O |
正規SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)C=CC(=O)NCCCCCCN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


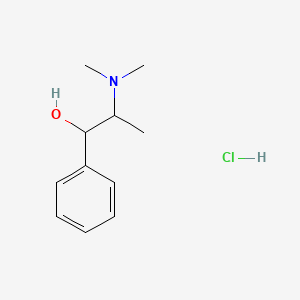
![N-[(2-bromo-5-methoxyphenyl)methyl]-N-methylcyclopropanamine](/img/structure/B13723189.png)
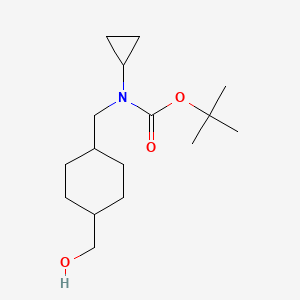
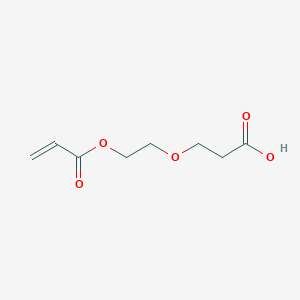
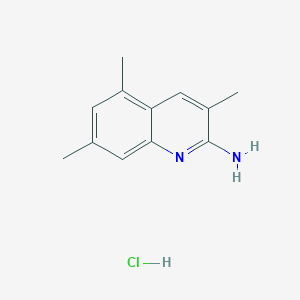
![N-{3-carbamimidamido-4-[(3-{[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy}-4-formyl-4-hydroxy-5-methyloxolan-2-yl)oxy]-2,5,6-trihydroxycyclohexyl}guanidine](/img/structure/B13723220.png)

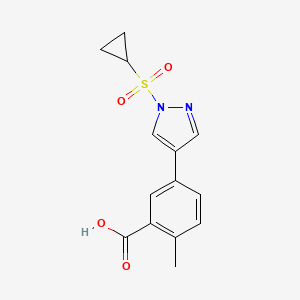
![1-[1-(5-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723226.png)
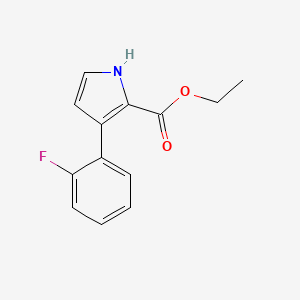
![(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723245.png)
![(S)-2,4-Dimethyl-1-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazine](/img/structure/B13723249.png)
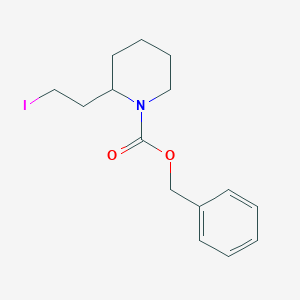
![(2,5-dioxopyrrolidin-1-yl) 2-[2-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]ethoxy]acetate](/img/structure/B13723252.png)
